Ortho-Substitution Drives a Significant Shift in Lipophilicity (XLogP) Compared to Meta and Para Isomers
The ortho-substituted isomer (target compound) exhibits an XLogP3 value of 1.8, which is 0.7 log units higher than the meta isomer (1.1) and 0.16 log units lower than the para isomer (1.96) [1]. This difference is substantial, as a logP increase of 0.7 corresponds to a roughly 5-fold increase in partition coefficient, which can significantly alter membrane permeability and distribution profiles [1].
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Methyl 3-(diethylcarbamoyl)benzoate (meta): 1.1; Methyl 4-(diethylcarbamoyl)benzoate (para): 1.96 |
| Quantified Difference | +0.7 log units vs. meta; -0.16 log units vs. para |
| Conditions | Computed XLogP3/LogP values based on molecular structure |
Why This Matters
This quantifiable difference in lipophilicity is critical for applications where partition coefficient dictates biological activity, extraction efficiency, or chromatographic behavior.
- [1] PubChem. Methyl 2-(diethylcarbamoyl)benzoate. Computed Properties: XLogP3. View Source
